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Compound of Interest

Compound Name: [1,1'-Bi(cyclohexan)]-1-amine

Cat. No.: B13591230

Get Quote

Technical Whitepaper: [1,1'-Bi(cyclohexan)]-1-
amine
Safety, Handling, and Application in Medicinal Chemistry

Executive Summary
[1,1'-Bi(cyclohexan)]-1-amine (also known as 1-amino-1,1'-bicyclohexyl) represents a critical

"saturated bioisostere" scaffold in modern drug discovery. Structurally, it consists of two

cyclohexane rings connected at the C1 position, with a primary amine group attached to the

quaternary carbon of the first ring.

This compound serves as a lipophilic, sterically demanding amine building block, often utilized

to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) and ion channels

(specifically NMDA receptors) where the planar geometry of a phenyl ring (as seen in 1-

phenylcyclohexylamine) is undesirable.

This guide synthesizes physicochemical data, predictive toxicology, and advanced handling

protocols to support researchers working with this high-value intermediate.
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Part 1: Chemical Identity & Physicochemical Profile[1]
Unlike simple alkyl amines, [1,1'-Bi(cyclohexan)]-1-amine combines high lipophilicity with

significant steric bulk around the nitrogen center. This unique profile dictates its reactivity and

handling requirements.

Table 1: Physicochemical Specifications
Property Value / Description Source/Derivation

Chemical Name [1,1'-Bi(cyclohexan)]-1-amine IUPAC

Synonyms
1-Amino-1,1'-bicyclohexyl; 1-

Cyclohexylcyclohexanamine
Common Usage

Molecular Formula Stoichiometry

Molecular Weight 181.32 g/mol Calculated

Physical State
Viscous Liquid or Waxy Solid

(at 20°C)

Derived from parent

hydrocarbon [1]

Boiling Point ~255 - 265°C (Predicted)
SAR extrapolation from 1,1'-

bicyclohexyl (BP 227°C)

LogP (Octanol/Water) ~3.8 - 4.2 High Lipophilicity (Predicted)

pKa (Conjugate Acid) ~10.5
Typical for tert-alkyl primary

amines

Solubility
Soluble in DCM, MeOH,

DMSO; Insoluble in Water
Lipophilic nature

Expert Insight: The high LogP value indicates this compound will readily cross the blood-brain

barrier (BBB). Researchers must treat it as a potential CNS-active agent until proven otherwise.
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Part 2: GHS Hazard Assessment & Toxicology
As a primary amine on a tertiary carbon, this compound exhibits aggressive corrosivity and

potential neurotoxicity. The following classification is derived from Structure-Activity

Relationship (SAR) analysis of analogous structures (e.g., Cyclohexylamine, 1-

Phenylcyclohexylamine).

Hazard Classification (GHS)
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

CNS Toxicity:Warning - Structural analog to dissociative anesthetic precursors.

Toxicological Mechanism
Corrosivity: The unshared electron pair on the nitrogen is highly basic. Upon contact with

tissue, it causes rapid saponification of lipids and dehydration of cells, leading to deep,

necrotic burns.

Neuroactivity: The bicyclohexyl scaffold mimics the hydrophobic bulk of phencyclidine (PCP)

analogs. While the absence of the aromatic ring modulates receptor binding, the compound

may still act as an NMDA receptor antagonist, posing risks of dissociation or sedation upon

systemic absorption.

Part 3: Advanced Handling & Storage Protocols
Standard "fume hood" protocols are insufficient for high-purity synthesis or scale-up of this

compound due to its tendency to form carbamates with atmospheric CO₂ and its potential

bioactivity.

Protocol A: Inert Atmosphere Handling
Requirement: The amine readily reacts with CO₂ in the air to form solid carbamate salts,

which can clog needles and alter stoichiometry.
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Technique: Handle exclusively under Nitrogen (

) or Argon (

) using Schlenk line techniques or a Glovebox.

Storage: Store at 2–8°C under inert gas. Containers should be Parafilm-sealed or stored in a

secondary desiccator.

Protocol B: Neutralization & Spill Response
Reagent: Do not use water alone. Use a mixture of 5% Acetic Acid (to neutralize the base)

and surfactant.

Decontamination:

Absorb liquid with vermiculite or sand.

Apply 5% dilute acetic acid to the contaminated surface.

Wipe with isopropanol to remove the lipophilic residue.

Part 4: Synthesis & Application Context
For drug development professionals, accessing this scaffold often involves the Grignard

addition to a nitrile or imine. Below is the standard high-yield synthetic workflow.

Synthesis Workflow: Grignard Addition
The most robust route involves the reaction of Cyclohexylmagnesium bromide with

Cyclohexanecarbonitrile (followed by reduction) or direct addition to an imine precursor.

Cyclohexanone Imine Formation
(TiCl4 / NH3)

Dehydration Cyclohexanimine
Intermediate

Isolation/In-situ Grignard Addition
(c-Hex-MgBr)

Nucleophilic Attack [1,1'-Bi(cyclohexan)]-1-amineAcidic Workup (HCl)

Click to download full resolution via product page

Figure 1: Synthetic pathway via imine intermediate. Note that the Grignard addition to the

sterically hindered imine requires forcing conditions (reflux) or activation.
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Application in SAR Studies
Bioisosterism: Used to replace the 1-phenylcyclohexyl moiety. This substitution increases

character (Fsp3), improving solubility and often reducing metabolic clearance (CYP450
inhibition) compared to the aromatic parent.

Receptor Probing: The "butterfly" conformation of the two cyclohexane rings creates a

specific steric volume that can differentiate between receptor subtypes (e.g., NMDA vs.

Sigma-1 receptors).

Part 5: Emergency Response System
This section outlines a self-validating decision tree for exposure incidents.

Exposure Incident

Identify Contact Type

Skin/Eye Contact Inhalation/Ingestion

1. Drench 15min (Safety Shower)
2. Do NOT neutralize eyes
3. Consult Ophthalmologist

1. Move to Fresh Air
2. Monitor for CNS depression
3. Administer O2 if dyspneic

Click to download full resolution via product page

Figure 2: Emergency Response Decision Tree. Immediate dilution is critical for skin contact due

to the lipophilic nature of the burn.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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